Ethyl 7-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-nitro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Mechanism of Action
Target of Action
Ethyl 7-nitro-1H-indole-2-carboxylate, as an indole derivative, is known to bind with high affinity to multiple receptors Indole derivatives have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Pharmacokinetics
The study of indole derivatives has attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders .
Result of Action
Indole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound should be stored in a sealed, dry environment at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate typically involves the nitration of indole derivatives followed by esterification. One common method includes the nitration of indole-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7-position. The resulting 7-nitroindole-2-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 7-amino-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Ester Hydrolysis: 7-nitroindole-2-carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 7-nitro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitroindole-2-carboxylic acid: Similar structure but lacks the ester group, affecting its solubility and reactivity.
7-aminoindole-2-carboxylate: Resulting from the reduction of Ethyl 7-nitro-1H-indole-2-carboxylate, with different biological activities
Uniqueness
This compound is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for versatile applications in synthesis and research .
Biological Activity
Ethyl 7-nitro-1H-indole-2-carboxylate (ENIC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of ENIC, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
ENIC is an indole derivative characterized by the presence of a nitro group at the 7-position and an ethyl ester at the 2-carboxylic acid position. This unique structure contributes to its reactivity and biological properties.
Target Interactions
ENIC interacts with various biological targets, including kinases involved in cancer pathways. The binding affinity of ENIC to these targets facilitates its potential as a therapeutic agent. Research has shown that indole derivatives can modulate multiple signaling pathways, leading to antiproliferative effects in cancer cells .
Biochemical Pathways
The compound influences several biochemical pathways, including those involved in apoptosis and cell cycle regulation. Its ability to induce apoptosis in cancer cells has been documented, suggesting that it may act as a pro-apoptotic agent .
Anticancer Activity
ENIC has demonstrated promising anticancer activity across various cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The following table summarizes the antiproliferative activity of ENIC compared to other indole derivatives:
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | 102 ± 10 |
A549 | 106 ± 10 | |
HT-29 | 104 ± 10 | |
Similar Indole Derivative | MCF-7 | 25 ± 2 |
A549 | 28 ± 2 |
The data indicates that ENIC exhibits a moderate level of cytotoxicity compared to more potent derivatives, suggesting potential for further optimization .
Antimicrobial Activity
In addition to its anticancer properties, ENIC has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific IC50 values are yet to be established for these activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of ENIC and its derivatives. For instance:
- Antiproliferative Studies : A series of indole-based compounds were synthesized, including ENIC, and tested for their antiproliferative effects against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their potency .
- Molecular Docking Studies : Molecular docking analyses revealed that ENIC binds effectively to key kinase targets such as EGFR and VEGFR-2, supporting its potential role as a multi-targeted therapeutic agent .
- Cyclization Reactions : Research into cyclization reactions involving ENIC has shown promising results in generating novel compounds with enhanced biological activities, indicating potential for drug development applications .
Properties
IUPAC Name |
ethyl 7-nitro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAIVBXGPLYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290598 | |
Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-46-9 | |
Record name | 1H-Indole-2-carboxylic acid, 7-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6960-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 69878 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6960-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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